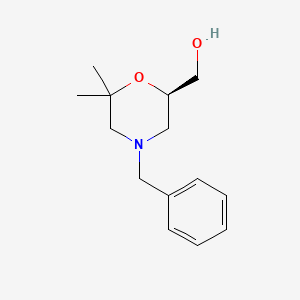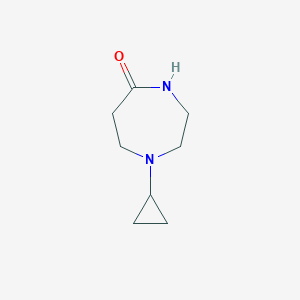
4-Brom-5-Fluor-1H-benzimidazol
Übersicht
Beschreibung
4-Bromo-5-fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and chemical properties. The compound consists of a benzimidazole core with bromine and fluorine substituents at the 4 and 5 positions, respectively. Benzimidazoles are significant in medicinal chemistry due to their structural similarity to naturally occurring nucleotides, allowing them to interact with biological systems effectively .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-fluoro-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials, including dyes, polymers, and catalysts.
Wirkmechanismus
Target of Action
Benzimidazole derivatives are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the nh moiety of benzimidazole is essential for polar interaction by forming a hydrogen bond with carbonyl of ser507 . This interaction could potentially alter the function of the target protein, leading to the observed biological effects.
Biochemical Pathways
Benzimidazole derivatives have been reported to inhibit urease, an enzyme that plays a crucial role in the nitrogen cycle . This suggests that 4-Bromo-5-fluoro-1H-benzimidazole might interact with similar biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution in the body
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives , it is likely that this compound could have multiple effects at the cellular level, depending on the specific targets it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 4-Bromo-5-fluoro-1H-benzimidazole, it is recommended to be stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-1H-benzimidazole can be achieved through various methods. One common approach involves the cyclization of appropriately substituted o-phenylenediamine with carboxylic acids or their derivatives. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for benzimidazoles, including 4-Bromo-5-fluoro-1H-benzimidazole, often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may employ continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, leading to different derivatives with altered properties.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, or dimethyl sulfoxide, and may require catalysts or specific temperature and pressure settings .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce different benzimidazole derivatives with modified electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Bromo-5-fluoro-1H-benzimidazole include other halogenated benzimidazoles, such as:
- 4-Chloro-5-fluoro-1H-benzimidazole
- 4-Bromo-6-fluoro-1H-benzimidazole
- 4-Iodo-5-fluoro-1H-benzimidazole
Uniqueness
4-Bromo-5-fluoro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Eigenschaften
IUPAC Name |
4-bromo-5-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGYJBOPQDDBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360962-58-8 | |
| Record name | 4-Bromo-5-fluoro-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)






![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)

